3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one
Description
3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one is a flavonol derivative characterized by a chromen-4-one backbone substituted with a hydroxyl group at position 3 and a 2,3,4-trihydroxyphenyl group at position 2 (Figure 1). This compound belongs to the flavonoid family, known for diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Synthesis of such compounds typically involves Algar-Flynn-Oyamada (AFO) reactions, where substituted chalcones undergo oxidative cyclization with hydrogen peroxide under basic conditions .
Properties
CAS No. |
649552-06-7 |
|---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
3-hydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-9-6-5-8(12(18)13(9)19)15-14(20)11(17)7-3-1-2-4-10(7)21-15/h1-6,16,18-20H |
InChI Key |
DTOSMSVKBWNCSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=C(C(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with chromone derivatives. One common method includes the reaction of 2,3,4-trihydroxybenzaldehyde with 3-hydroxychromone under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like pyridine or triethylamine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties .
Scientific Research Applications
3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based dyes and pigments
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it may interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Bioactivity
The biological activity of flavonols is highly dependent on the position and number of hydroxyl/methoxy groups. Below is a comparative analysis with key analogues:
Table 1: Key Structural and Functional Differences
Key Observations:
Hydroxyl vs. Methoxy Groups: Methoxy substitutions (e.g., in naphthoflavones from ) reduce polarity, improving membrane permeability but diminishing antioxidant capacity.
Positional Effects : Myricetin’s 3,4,5-trihydroxyphenyl group confers broader bioactivity (e.g., anti-HIV ) compared to the target compound’s 2,3,4-trihydroxy configuration, suggesting substitution position critically influences target specificity.
Chlorinated Derivatives : Halogenation (e.g., 2,6-dichloro in IId) enhances metabolic stability and anti-inflammatory potency but may introduce toxicity risks .
Structure-Activity Relationship (SAR) Insights
- Antioxidant Activity : The 2,3,4-trihydroxyphenyl moiety likely enhances radical scavenging via electron donation, as seen in DPPH assays for compound IId (IC50 ≈ ascorbic acid) .
- Anti-Inflammatory Activity : Hydroxyl-rich compounds inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Myricetin’s 3,4,5-trihydroxy configuration shows superior COX-2 inhibition compared to the target compound’s 2,3,4 substitution .
- Antimicrobial Activity : Methoxy groups in compounds like 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one () reduce polarity, enhancing penetration into bacterial membranes, whereas hydroxylated variants may rely on extracellular interactions .
Biological Activity
3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one, commonly known as Tricetin, is a flavonoid belonging to the class of organic compounds known as flavones. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research, neuroprotection, and anti-inflammatory effects. This article delves into the biological activity of Tricetin, supported by data tables and relevant case studies.
Chemical Structure and Properties
Tricetin is characterized by its chromone backbone with multiple hydroxyl groups that contribute to its biological properties. The IUPAC name of Tricetin is 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one. The chemical structure can be represented as follows:
Tricetin exhibits several mechanisms underlying its biological activities:
- Antioxidant Activity : Tricetin scavenges free radicals and reduces oxidative stress, which is critical in preventing cellular damage and aging.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory properties.
- Anticancer Properties : Tricetin induces apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Antioxidant Activity
Tricetin has been shown to possess significant antioxidant properties. A study demonstrated that Tricetin reduced oxidative stress markers in human cells exposed to hydrogen peroxide, suggesting its potential role in protecting against oxidative damage .
Anti-inflammatory Effects
Research indicates that Tricetin effectively reduces inflammation by inhibiting the NF-kB pathway and decreasing the production of inflammatory mediators. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, Tricetin significantly lowered levels of TNF-alpha and IL-6 .
Anticancer Effects
Tricetin has been evaluated for its anticancer potential in various studies:
- Breast Cancer : In vitro studies showed that Tricetin inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Colorectal Cancer : Another study revealed that Tricetin suppressed the growth of HT-29 colorectal cancer cells by modulating cell cycle progression and promoting apoptosis .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
